molecular formula C13H8ClFO2 B2851998 2-(4-Chlorophenoxy)-5-fluorobenzaldehyde CAS No. 289717-78-8

2-(4-Chlorophenoxy)-5-fluorobenzaldehyde

Cat. No.: B2851998
CAS No.: 289717-78-8
M. Wt: 250.65
InChI Key: RYYUVUCBSIGEIF-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-5-fluorobenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a benzene ring substituted with a 4-chlorophenoxy group and a fluorine atom at the 5-position, with an aldehyde functional group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxy)-5-fluorobenzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorophenol and 5-fluoro-2-nitrobenzaldehyde.

    Reaction Conditions: The 4-chlorophenol is reacted with 5-fluoro-2-nitrobenzaldehyde in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic aromatic substitution, resulting in the formation of the desired product.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reactant flow rates can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenoxy)-5-fluorobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Chlorophenoxy)-5-fluorobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenoxy)-5-fluorobenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The aromatic ring and substituents may also interact with hydrophobic pockets in target proteins, influencing their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chlorophenoxy)-5-fluorobenzaldehyde is unique due to the presence of both a fluorine atom and a chlorophenoxy group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

2-(4-chlorophenoxy)-5-fluorobenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFO2/c14-10-1-4-12(5-2-10)17-13-6-3-11(15)7-9(13)8-16/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYYUVUCBSIGEIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)F)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

289717-78-8
Record name 2-(4-chlorophenoxy)-5-fluorobenzaldehyde
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